
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is a versatile chemical compound used extensively in scientific research. With its unique structure, it offers immense potential for various applications, including drug discovery and development.
科学的研究の応用
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for various therapeutic areas.
Industry: In the development of new materials and chemical processes.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 4-methoxy-3-methylbenzenesulfonamide
- N-pyridin-2-ylbenzenesulfonamide
- 4-methoxybenzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is unique due to its combination of a methoxy group, a methyl group, and a pyridin-2-yl group attached to the benzenesulfonamide core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
特性
IUPAC Name |
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-9-11(6-7-12(10)18-2)19(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKDGRXIYXBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
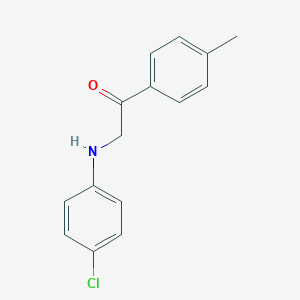
![2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B411098.png)
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)
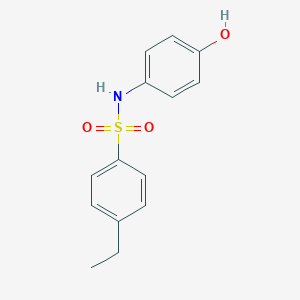
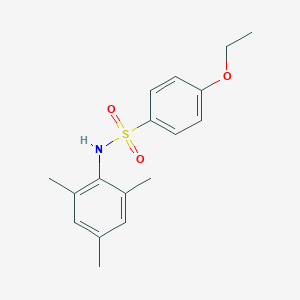
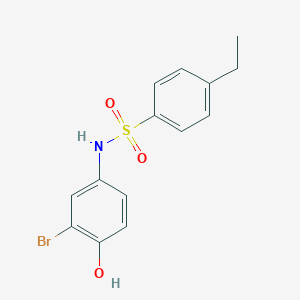
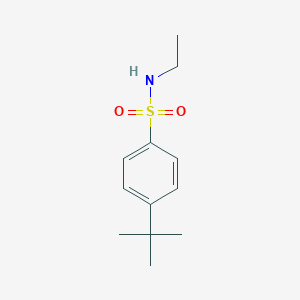
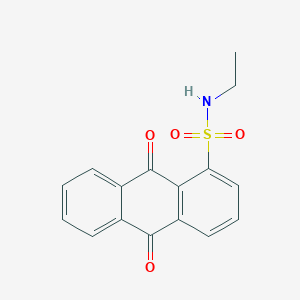
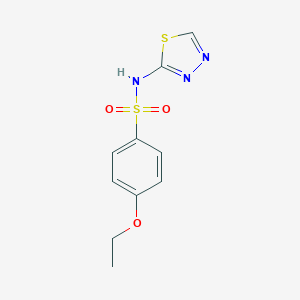
![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)
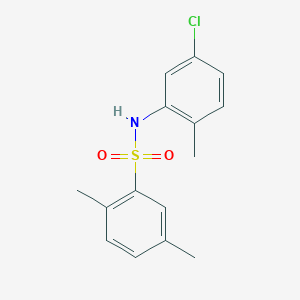
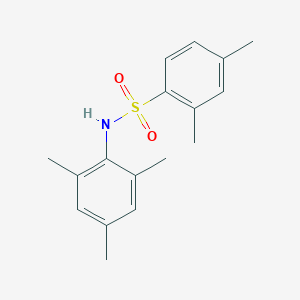
![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)
